molecular formula C8H10N2O4S B14835405 5-Hydroxy-2-(methylsulfonamido)benzamide

5-Hydroxy-2-(methylsulfonamido)benzamide

Cat. No.: B14835405
M. Wt: 230.24 g/mol
InChI Key: UVLCAEMROFGGMS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol This compound is characterized by the presence of a benzamide core substituted with a hydroxy group at the 5-position and a methylsulfonamido group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 5-Hydroxy-2-(methylsulfonamido)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green, rapid, and mild pathway for the preparation of benzamides, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(methylsulfonamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

5-hydroxy-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(11)4-6(7)8(9)12/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

UVLCAEMROFGGMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

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